molecular formula C22H16Cl2O2 B14384399 1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] CAS No. 90016-23-2

1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]

Cat. No.: B14384399
CAS No.: 90016-23-2
M. Wt: 383.3 g/mol
InChI Key: DFBZUZWVIVVPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] is an organic compound with the molecular formula C28H20Cl2O2 It is a derivative of ethanone, characterized by the presence of two 4-chlorophenyl groups attached to a 1,4-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] typically involves the reaction of 4-chlorobenzoyl chloride with 1,4-phenylenediamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is typically isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,4-Phenylene)bis[ethanone]
  • 1,1’-(1,4-Phenylene)bis[2-(4-methylphenyl)ethan-1-one]
  • 1,1’-(1,4-Phenylene)bis[2-(4-fluorophenyl)ethan-1-one]

Uniqueness

1,1’-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one] is unique due to the presence of the 4-chlorophenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

90016-23-2

Molecular Formula

C22H16Cl2O2

Molecular Weight

383.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[4-[2-(4-chlorophenyl)acetyl]phenyl]ethanone

InChI

InChI=1S/C22H16Cl2O2/c23-19-9-1-15(2-10-19)13-21(25)17-5-7-18(8-6-17)22(26)14-16-3-11-20(24)12-4-16/h1-12H,13-14H2

InChI Key

DFBZUZWVIVVPSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(=O)CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.